6-Bromo-4-ethoxyquinazoline

説明

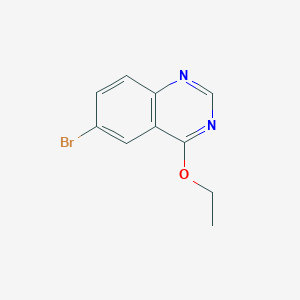

6-Bromo-4-ethoxyquinazoline is a halogenated quinazoline derivative characterized by a bromine atom at the 6-position and an ethoxy group (-OCH₂CH₃) at the 4-position of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine). The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry and materials science. The ethoxy group contributes to solubility and modulates electronic properties, which is critical in drug design .

特性

IUPAC Name |

6-bromo-4-ethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKCNEGDPOMQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352645 | |

| Record name | 6-Bromo-4-ethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124429-25-0 | |

| Record name | 6-Bromo-4-ethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-ethoxyquinazoline typically involves the reaction of 6-bromo-4-chloroquinoline with sodium ethoxide in ethanol. The reaction is carried out at elevated temperatures, usually around 120°C, for about 15 hours in a sealed reaction flask . This method ensures the substitution of the chlorine atom with an ethoxy group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The comprehensive yield of the industrial process is reported to be around 70% or more .

化学反応の分析

Types of Reactions: 6-Bromo-4-ethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Sodium ethoxide in ethanol is commonly used for substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological activities .

科学的研究の応用

6-Bromo-4-ethoxyquinazoline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

Industry: The compound is utilized in the production of agrochemicals and other industrial products.

作用機序

The mechanism of action of 6-Bromo-4-ethoxyquinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, derivatives of this compound have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The binding of the compound to the active site of the enzyme prevents its activity, leading to reduced inflammation.

類似化合物との比較

Structural and Molecular Features

The table below compares key structural and molecular parameters of 6-bromo-4-ethoxyquinazoline with related compounds:

Key Observations :

- Substituent Effects :

- The ethoxy group in this compound increases steric bulk and hydrophilicity compared to smaller substituents like chlorine. This enhances solubility but may reduce reactivity in sterically hindered reactions .

- Chlorine at position 4 (as in 6-bromo-4-chloroquinazoline) offers higher electrophilicity, facilitating nucleophilic substitutions but limiting solubility .

- Phenyl or carboxylate groups (e.g., in 6-bromo-4-chloro-2-phenylquinazoline) introduce aromatic or ester functionalities, expanding utility in polymer chemistry or enzyme inhibition studies .

生物活性

6-Bromo-4-ethoxyquinazoline is a compound belonging to the quinazoline family, known for its potential biological activities. The molecular formula of this compound is , and it features a bromine atom at the 6-position and an ethoxy group at the 4-position on the quinazoline ring. This structural configuration is significant as it influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor antagonist. Compounds in this class often interact with various biological targets, leading to therapeutic effects in conditions such as cancer, inflammation, and infectious diseases. The presence of the bromine atom enhances the compound's ability to participate in nucleophilic substitution reactions, which can modify its biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling and proliferation. The inhibition of these enzymes can lead to reduced cell growth in cancerous tissues.

Receptor Antagonism

The compound has also demonstrated potential as a receptor antagonist. It can bind to receptors involved in neurotransmission and inflammation, blocking their activity. This property makes it a candidate for developing treatments for neurological disorders and inflammatory conditions.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of ERK signaling |

| A549 (Lung) | 8.9 | Induction of apoptosis |

| HeLa (Cervical) | 10.2 | Cell cycle arrest |

These findings suggest that the compound effectively inhibits cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle modulation.

Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The treatment resulted in a significant reduction in inflammatory markers:

| Marker | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

| IL-1β | 200 | 50 |

This study supports the compound's potential use in managing inflammatory diseases by modulating cytokine production.

Synthesis and Characterization

The synthesis of this compound involves the bromination of 4-ethoxyquinazoline using bromine in an appropriate solvent under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with studies suggesting a moderate half-life suitable for therapeutic applications. Further studies are needed to fully elucidate its bioavailability and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。